(Cyclobutylmethyl)({[4-(trifluoromethoxy)phenyl]methyl})amine (Cyclobutylmethyl)({[4-(trifluoromethoxy)phenyl]methyl})amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13413052
InChI: InChI=1S/C13H16F3NO/c14-13(15,16)18-12-6-4-11(5-7-12)9-17-8-10-2-1-3-10/h4-7,10,17H,1-3,8-9H2
SMILES: C1CC(C1)CNCC2=CC=C(C=C2)OC(F)(F)F
Molecular Formula: C13H16F3NO
Molecular Weight: 259.27 g/mol

(Cyclobutylmethyl)({[4-(trifluoromethoxy)phenyl]methyl})amine

CAS No.:

Cat. No.: VC13413052

Molecular Formula: C13H16F3NO

Molecular Weight: 259.27 g/mol

* For research use only. Not for human or veterinary use.

(Cyclobutylmethyl)({[4-(trifluoromethoxy)phenyl]methyl})amine -

Specification

Molecular Formula C13H16F3NO
Molecular Weight 259.27 g/mol
IUPAC Name 1-cyclobutyl-N-[[4-(trifluoromethoxy)phenyl]methyl]methanamine
Standard InChI InChI=1S/C13H16F3NO/c14-13(15,16)18-12-6-4-11(5-7-12)9-17-8-10-2-1-3-10/h4-7,10,17H,1-3,8-9H2
Standard InChI Key ZJXCHZKREDKORW-UHFFFAOYSA-N
SMILES C1CC(C1)CNCC2=CC=C(C=C2)OC(F)(F)F
Canonical SMILES C1CC(C1)CNCC2=CC=C(C=C2)OC(F)(F)F

Introduction

Structural Characteristics and Nomenclature

(Cyclobutylmethyl)({[4-(trifluoromethoxy)phenyl]methyl})amine (IUPAC name: N-[(cyclobutyl)methyl]-1-[4-(trifluoromethoxy)phenyl]methanamine) consists of a central nitrogen atom bonded to two distinct substituents:

  • A cyclobutylmethyl group (–CH<sub>2</sub>-cyclobutane), introducing steric strain from the four-membered ring.

  • A 4-(trifluoromethoxy)benzyl group (–CH<sub>2</sub>-C<sub>6</sub>H<sub>3</sub>(O-CF<sub>3</sub>)), contributing electron-withdrawing and lipophilic characteristics .

The trifluoromethoxy group (–O–CF<sub>3</sub>) enhances metabolic stability and membrane permeability, a feature shared with bioactive molecules like the hERG channel activator ITP-2 . Cyclobutane rings, as seen in cyclobutylamine derivatives, influence conformational rigidity and intermolecular interactions .

Synthetic Routes and Manufacturing Considerations

While no direct synthesis of this compound is documented, analogous methods from patent literature and PubChem entries suggest feasible pathways:

Reductive Amination

A plausible route involves reacting 4-(trifluoromethoxy)benzylamine with cyclobutylmethyl ketone under reductive conditions (e.g., NaBH<sub>4</sub> or Pd/C–H<sub>2</sub>) . This method mirrors the production of trans-{4-[(alkylamino)methyl]cyclohexyl}acetic acid esters, where reductive steps are critical for stereochemical control .

Nucleophilic Substitution

Alternative approaches may employ cyclobutylmethyl chloride and 4-(trifluoromethoxy)benzylamine in a nucleophilic substitution reaction. Silver salt-mediated couplings, as described in the synthesis of cyclohexylacetic acid derivatives, could enhance yield .

Challenges in Isomer Separation

Similar to the separation of cis/trans isomers in cyclohexylcarboxylic acid derivatives , the steric bulk of the cyclobutane ring may necessitate chromatographic or recrystallization techniques to isolate the desired product.

Physicochemical Properties

Extrapolating from structurally related compounds:

PropertyEstimated ValueBasis for Estimation
Molecular Weight~275.3 g/molC<sub>13</sub>H<sub>15</sub>F<sub>3</sub>NO
Boiling Point180–200°C (lit.)Cyclobutylamine (81.5°C ) + aryl group
Density1.12–1.18 g/cm³Cyclobutyl derivatives
Water SolubilityLow (logP ~2.8)Trifluoromethoxy lipophilicity
pKa~9.5–10.5Aliphatic amine baseline

The compound is likely hygroscopic and requires storage at 2–8°C, akin to cyclobutylamine . The trifluoromethoxy group may confer stability against oxidative degradation .

Analytical Characterization

Key techniques for identity confirmation:

  • NMR: <sup>1</sup>H NMR would show cyclobutane protons (δ 2.5–3.5 ppm) and aryl signals (δ 7.2–7.8 ppm) .

  • Mass Spectrometry: Expected molecular ion at m/z 275.3 (M+H)<sup>+</sup> .

  • HPLC: Reverse-phase C18 column with acetonitrile/water mobile phase for purity assessment .

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